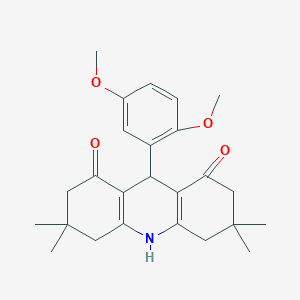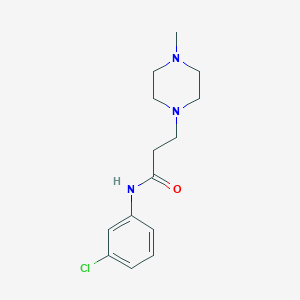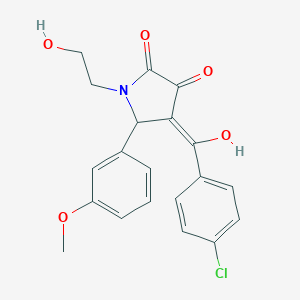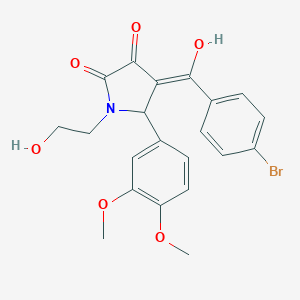
1-benzyl-N-(2-thienylmethyl)-1H-benzimidazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-benzyl-N-(2-thienylmethyl)-1H-benzimidazol-2-amine, also known as BMT-2, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. BMT-2 is a benzimidazole derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and potential future directions have been extensively studied.
Wirkmechanismus
The mechanism of action of 1-benzyl-N-(2-thienylmethyl)-1H-benzimidazol-2-amine is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, leading to the disruption of microtubule formation and cell division. 1-benzyl-N-(2-thienylmethyl)-1H-benzimidazol-2-amine has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
1-benzyl-N-(2-thienylmethyl)-1H-benzimidazol-2-amine has been shown to have a range of biochemical and physiological effects. In addition to its antitumor, antibacterial, and antifungal activity, 1-benzyl-N-(2-thienylmethyl)-1H-benzimidazol-2-amine has been found to inhibit the proliferation of human umbilical vein endothelial cells, suggesting potential applications in the treatment of angiogenesis-related diseases. 1-benzyl-N-(2-thienylmethyl)-1H-benzimidazol-2-amine has also been shown to have anti-inflammatory activity, making it a potential candidate for the development of new anti-inflammatory drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-benzyl-N-(2-thienylmethyl)-1H-benzimidazol-2-amine is its potent antitumor activity, making it a potential candidate for the development of new cancer drugs. However, one limitation of 1-benzyl-N-(2-thienylmethyl)-1H-benzimidazol-2-amine is its low solubility in water, which can make it difficult to administer in vivo. Additionally, 1-benzyl-N-(2-thienylmethyl)-1H-benzimidazol-2-amine has been shown to have cytotoxic effects on normal cells, which may limit its therapeutic potential.
Zukünftige Richtungen
There are a number of potential future directions for research on 1-benzyl-N-(2-thienylmethyl)-1H-benzimidazol-2-amine. One area of interest is the development of new formulations of 1-benzyl-N-(2-thienylmethyl)-1H-benzimidazol-2-amine that can improve its solubility and bioavailability. Another area of interest is the investigation of the potential synergistic effects of 1-benzyl-N-(2-thienylmethyl)-1H-benzimidazol-2-amine in combination with other drugs. Additionally, further research is needed to fully understand the mechanism of action of 1-benzyl-N-(2-thienylmethyl)-1H-benzimidazol-2-amine and to identify potential biomarkers that can be used to predict response to treatment.
Synthesemethoden
1-benzyl-N-(2-thienylmethyl)-1H-benzimidazol-2-amine can be synthesized using various methods, including the reaction of 2-aminobenzimidazole with benzyl bromide and 2-thiophenemethylamine, or the reaction of 2-aminobenzimidazole with benzyl chloride and 2-thiophenemethylamine. The synthesis of 1-benzyl-N-(2-thienylmethyl)-1H-benzimidazol-2-amine has also been achieved using microwave-assisted synthesis and solvent-free synthesis methods.
Wissenschaftliche Forschungsanwendungen
1-benzyl-N-(2-thienylmethyl)-1H-benzimidazol-2-amine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. 1-benzyl-N-(2-thienylmethyl)-1H-benzimidazol-2-amine has also been shown to have antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics.
Eigenschaften
Produktname |
1-benzyl-N-(2-thienylmethyl)-1H-benzimidazol-2-amine |
|---|---|
Molekularformel |
C19H17N3S |
Molekulargewicht |
319.4 g/mol |
IUPAC-Name |
1-benzyl-N-(thiophen-2-ylmethyl)benzimidazol-2-amine |
InChI |
InChI=1S/C19H17N3S/c1-2-7-15(8-3-1)14-22-18-11-5-4-10-17(18)21-19(22)20-13-16-9-6-12-23-16/h1-12H,13-14H2,(H,20,21) |
InChI-Schlüssel |
NYVZSYRGNGMPKL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2NCC4=CC=CS4 |
Kanonische SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2NCC4=CC=CS4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






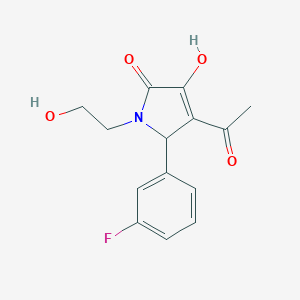
![(4E)-5-(4-chlorophenyl)-1-(2-hydroxyethyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione](/img/structure/B249225.png)

![5'-bromo-1'-propylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B249228.png)
![7'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B249229.png)
